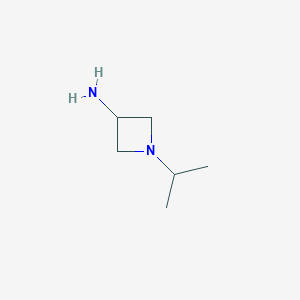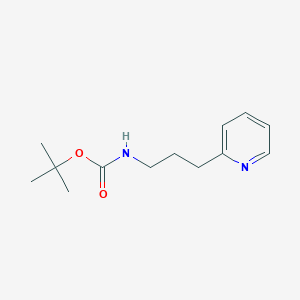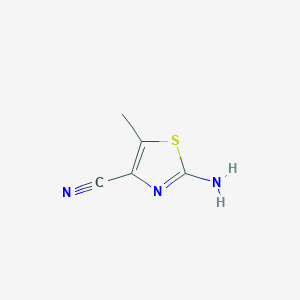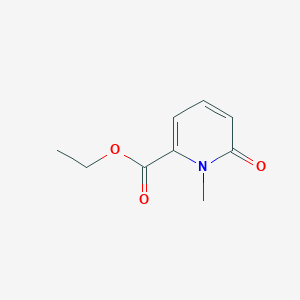![molecular formula C8H8BrN3 B15072912 3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B15072912.png)
3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of amino, bromo, and methyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a bromoacetyl compound, followed by cyclization to form the imidazo[1,2-a]pyridine ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitroimidazo[1,2-a]pyridine derivatives.
Reduction: 3-Amino-7-methylimidazo[1,2-a]pyridine.
Substitution: 3-Amino-6-substituted-7-methylimidazo[1,2-a]pyridine derivatives.
Applications De Recherche Scientifique
3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with DNA replication. The presence of the bromo group can enhance its binding affinity to certain enzymes or receptors, thereby increasing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine
- 3-Amino-5-bromo-7-methylimidazo[1,2-a]pyridine
- 3-Amino-6-chloro-7-methylimidazo[1,2-a]pyridine
Uniqueness
3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. The combination of the amino, bromo, and methyl groups provides a distinct set of chemical properties that can be exploited in various applications, making it a valuable compound in both research and industrial contexts.
Propriétés
Formule moléculaire |
C8H8BrN3 |
|---|---|
Poids moléculaire |
226.07 g/mol |
Nom IUPAC |
6-bromo-7-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C8H8BrN3/c1-5-2-8-11-3-7(10)12(8)4-6(5)9/h2-4H,10H2,1H3 |
Clé InChI |
AKYGSSUWKYQVAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC=C(N2C=C1Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B15072831.png)




![2-Oxaspiro[3.3]heptan-5-amine](/img/structure/B15072851.png)








